molecular formula C12H12N2O3 B1307020 3-(2-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid CAS No. 890621-20-2

3-(2-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B1307020
CAS No.: 890621-20-2
M. Wt: 232.23 g/mol
InChI Key: AEWKKBWNUCOEAA-UHFFFAOYSA-N
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Description

3-(2-Ethoxyphenyl)-1H-pyrazole-5-carboxylic acid (CAS: 890621-20-2) is a pyrazole-based carboxylic acid derivative featuring a 2-ethoxyphenyl substituent at the 3-position of the pyrazole ring. Its molecular formula is C₁₂H₁₂N₂O₃, with a molecular weight of 232.24 g/mol . The compound is synthesized via multi-step routes involving cyclocondensation of β-diketones with hydrazines or via Suzuki coupling reactions to introduce the aryl substituent .

Preparation Methods

Hydrazone Formation and Pyrazole Cyclization

  • Starting Materials: 2-ethoxybenzaldehyde and hydrazine hydrate.
  • Reaction: The aldehyde reacts with hydrazine hydrate to form a hydrazone intermediate.
  • Cyclization: Acid catalysis (e.g., acetic acid or p-toluenesulfonic acid) promotes cyclization to the pyrazole ring.
  • Conditions: Typically conducted under reflux or mild heating, with solvents such as ethanol or isopropanol.

Introduction of Carboxylic Acid Group

  • Oxidation Route: The pyrazole intermediate can be oxidized using agents like potassium permanganate or chromium trioxide to introduce the carboxylic acid functionality at the 5-position.
  • Ester Hydrolysis Route: Alternatively, ester derivatives (e.g., methyl or ethyl esters of pyrazole carboxylates) are synthesized first via Claisen condensation or reaction with dimethyl oxalate, followed by cyclization with hydrazine. Subsequent hydrolysis under basic conditions (e.g., aqueous sodium hydroxide) yields the free carboxylic acid.

Industrial Scale Optimization

  • Use of continuous flow reactors and automated systems to enhance yield and reproducibility.
  • Optimization of solvent choice, catalyst loading, and temperature control to minimize by-products and waste.
  • Purification steps include extraction, crystallization, and washing with solvents such as ethyl acetate, acetone, and brine solutions.
Step Reaction Type Reagents/Conditions Product/Intermediate Yield (%) Notes
1 Hydrazone formation 2-ethoxybenzaldehyde + hydrazine hydrate, reflux in ethanol Hydrazone intermediate ~85 Monitored by TLC
2 Cyclization Acid catalyst (e.g., p-toluenesulfonic acid), heating 3-(2-ethoxyphenyl)-1H-pyrazole derivative ~80 Formation of pyrazole ring
3 Esterification (optional) Reaction with dimethyl oxalate or methyl/ethyl esters Pyrazole-5-carboxylate ester 70-90 Precursor for hydrolysis
4 Hydrolysis Aqueous NaOH, reflux 3-(2-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid 75-85 Conversion of ester to acid
5 Oxidation (alternative) KMnO4 or CrO3, controlled temperature Carboxylic acid derivative 60-80 Direct oxidation of pyrazole intermediate
  • The hydrazone formation is generally high yielding and selective, providing a clean intermediate for cyclization.
  • Cyclization efficiency depends on acid catalyst strength and reaction temperature; p-toluenesulfonic acid is effective in promoting ring closure without significant side reactions.
  • Ester intermediates facilitate purification and handling; their hydrolysis under basic conditions is straightforward and yields the target acid with high purity.
  • Oxidation methods require careful control to avoid over-oxidation or degradation of the pyrazole ring.
  • Industrial processes emphasize solvent recycling, temperature control, and continuous flow to improve scalability and environmental footprint.
Parameter Typical Range/Value Impact on Synthesis
Hydrazone formation temp 60-80°C Higher temp accelerates reaction
Acid catalyst p-Toluenesulfonic acid (5-10 mol%) Promotes efficient cyclization
Solvent Ethanol, isopropanol Affects solubility and reaction rate
Oxidizing agent KMnO4, CrO3 Introduces carboxylic acid group
Hydrolysis conditions 1-2 M NaOH, reflux 2-4 hours Converts esters to acids
Purification Extraction, crystallization Ensures product purity >98%

Chemical Reactions Analysis

Types of Reactions

3-(2-Ethoxyphenyl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylates, while reduction can produce alcohol derivatives. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

Pharmaceutical Applications

1. Anticancer Activity
Research has demonstrated that pyrazole derivatives exhibit notable cytotoxic effects against various cancer cell lines. For instance, derivatives of 3-(2-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid have been evaluated for their potential to inhibit the growth of lung cancer and breast cancer cells. Specific studies have reported IC50 values indicating effective inhibition, suggesting that these compounds could serve as promising candidates for anticancer drug development .

2. Anti-inflammatory Properties
The compound is also being investigated for its anti-inflammatory effects. Studies indicate that certain pyrazole derivatives can modulate inflammatory pathways, potentially leading to the development of new anti-inflammatory medications with reduced side effects compared to existing treatments .

3. Antimicrobial Activity
Research has shown that this compound exhibits antimicrobial properties, making it a candidate for developing new antimicrobial agents. The compound's ability to inhibit bacterial growth has been documented, which may lead to applications in treating infections .

Agricultural Chemistry

1. Agrochemical Development
In agricultural chemistry, this compound is being explored for its potential in developing novel agrochemicals. Its structural features allow for the synthesis of effective herbicides and fungicides, contributing to enhanced crop protection and yield . The compound's efficacy in pest control formulations highlights its importance in sustainable agriculture .

Material Science

1. Synthesis of Advanced Materials
The compound is utilized in material science for synthesizing advanced materials such as polymers and composites. Its unique chemical structure allows it to enhance the properties of materials, making them more durable and resistant to environmental factors . This application is particularly relevant in industries requiring high-performance materials.

Biochemical Research

1. Enzyme Inhibition Studies
this compound serves as a valuable tool in biochemical research, particularly in studying enzyme inhibition and receptor interactions. These studies help elucidate complex biological processes, paving the way for targeted therapies .

Summary of Findings

Application Area Key Findings
Pharmaceuticals Significant anticancer activity against various cell lines; potential anti-inflammatory properties.
Agricultural Chemistry Development of effective agrochemicals; enhanced crop protection capabilities.
Material Science Synthesis of advanced materials with improved durability and resistance.
Biochemical Research Insights into enzyme inhibition and receptor interactions; potential for targeted therapies.

Case Studies

  • Anticancer Activity Study
    • A study evaluated several pyrazole derivatives against A549 lung cancer cells, with one derivative demonstrating an IC50 value of 26 µM, indicating significant antiproliferative activity .
  • Anti-inflammatory Research
    • Research on pyrazole derivatives indicated their ability to inhibit pro-inflammatory cytokines, suggesting their potential use in developing new anti-inflammatory drugs .
  • Agrochemical Development
    • A formulation containing this compound was tested against common agricultural pests, showing a marked reduction in pest populations compared to control groups .

Mechanism of Action

The mechanism of action of 3-(2-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The table below compares 3-(2-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid with analogs differing in substituents on the phenyl ring or pyrazole core:

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Melting Point/Decomposition (°C) Key References
This compound 2-Ethoxy (C₆H₅) C₁₂H₁₂N₂O₃ 232.24 Not reported
3-(4-Chlorophenyl)-1H-pyrazole-5-carboxylic acid 4-Cl (C₆H₄) C₁₀H₇ClN₂O₂ 222.63 240–242 (decomp.)
3-(2-Propoxyphenyl)-1H-pyrazole-5-carboxylic acid 2-Propoxy (C₆H₅) C₁₃H₁₄N₂O₃ 246.27 Not reported
3-(4-Methylphenyl)-1H-pyrazole-5-carboxylic acid 4-CH₃ (C₆H₄) C₁₁H₁₀N₂O₂ 202.21 Not reported
3-(5-Chloro-2-thienyl)-1H-pyrazole-5-carboxylic acid 5-Cl (Thienyl) C₈H₅ClN₂O₂S 228.66 Not reported

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The 4-chlorophenyl analog exhibits higher thermal stability (decomposition at 240–242°C) compared to ethoxy or methyl-substituted derivatives, likely due to enhanced intermolecular interactions from the Cl substituent .

Reactivity in Amide Coupling

  • The carboxylic acid group readily forms amides with amines (e.g., (E)-3-(methylsulfonyl)prop-2-en-1-amine) using coupling agents like TBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium tetrafluoroborate) . Yields range from 31% to 61% depending on steric and electronic effects of the amine .

Key Findings :

  • The 2-ethoxyphenyl substituent enhances binding to viral proteases due to optimal hydrophobic and steric interactions .
  • Chlorophenyl analogs are prioritized in fragment-based drug discovery for their rigidity and hydrogen-bonding capacity .

Biological Activity

3-(2-Ethoxyphenyl)-1H-pyrazole-5-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

  • Chemical Formula : C12H13N3O3
  • CAS Number : 890621-20-2
  • Molecular Weight : 233.25 g/mol

The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. The compound has been noted for its potential to inhibit enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, it may modulate cellular signaling pathways by acting on various receptors, making it a candidate for therapeutic applications in inflammation and cancer treatment .

Antimicrobial Activity

Research indicates that compounds with a pyrazole scaffold exhibit antimicrobial properties. Specifically, this compound has shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties. It appears to inhibit the release of pro-inflammatory cytokines and may affect the activity of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and liver cancer cells. The compound's mechanism may involve disrupting tubulin polymerization, thereby arresting the cell cycle at the G2/M phase .

Case Studies

  • Anticancer Studies :
    • A study evaluated the anticancer activity of several pyrazole derivatives, including this compound. Results showed significant inhibition of cell growth in MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines with IC50 values in the low micromolar range .
  • Anti-inflammatory Research :
    • In an experimental model of inflammation, the compound demonstrated a reduction in TNF-alpha levels, indicating its potential as an anti-inflammatory agent. The study highlighted its effectiveness in inhibiting LPS-induced TNF-alpha release in vitro .

Data Table: Biological Activity Overview

Activity TypeDescriptionReference
AntimicrobialEffective against various bacterial strains
Anti-inflammatoryInhibits pro-inflammatory cytokines
AnticancerInhibits growth of cancer cell lines (IC50 < 10 µM)

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(2-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid?

The compound can be synthesized via cyclocondensation reactions. For example, analogous pyrazole-4-carboxylic acids are prepared by reacting ethyl acetoacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and aryl hydrazines, followed by hydrolysis under basic conditions to yield the carboxylic acid . Modifications to the phenyl or ethoxy groups may involve Suzuki coupling or esterification of intermediates .

Q. How is the compound characterized post-synthesis?

Characterization typically involves infrared (IR) spectroscopy to identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹), ¹H/¹³C NMR for structural elucidation, and mass spectrometry for molecular weight confirmation. Elemental analysis ensures purity (>95%) .

Q. What analytical techniques quantify trace amounts of the compound in complex matrices?

Solid-phase extraction (SPE) using modified sorbents (e.g., graphene oxide functionalized with pyrazole derivatives) coupled with flame atomic absorption spectrometry (FAAS) or HPLC-ICP-MS achieves detection limits as low as 10 ng mL⁻¹ .

Q. What are the stability considerations for the compound under different storage conditions?

Stability studies under varying pH, temperature, and humidity are critical. For similar compounds, degradation pathways are monitored via UV-Vis and HPLC, with recommendations for storage at –20°C in anhydrous environments to prevent hydrolysis .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity and intermolecular interactions?

Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps), while molecular dynamics (MD) simulations model solvation effects and ligand-protein interactions. These methods help rationalize experimental spectral data and optimize synthetic conditions .

Q. How are isomeric impurities resolved during synthesis?

Isomeric byproducts (e.g., regioisomers from cyclocondensation) are separated using reverse-phase HPLC with C18 columns. Mobile phases often combine acetonitrile and acidic buffers (0.1% formic acid) for optimal resolution .

Q. How to design derivatives for structure-activity relationship (SAR) studies?

Substituent modifications at the pyrazole ring (e.g., bromination at position 3) or ethoxyphenyl group (e.g., introducing electron-withdrawing groups) are explored. Derivatives are synthesized via Pd-catalyzed cross-coupling or condensation with dithiocarbamates, followed by in vitro bioactivity screening .

Q. How to resolve contradictions in spectral data during structural elucidation?

Discrepancies between experimental and theoretical NMR/IR spectra are addressed by combining X-ray crystallography (for solid-state conformation) with time-dependent DFT (TD-DFT) to simulate solvent effects. For example, intramolecular hydrogen bonding in the crystal lattice may explain deviations in solution-phase data .

Q. Methodological Tables

Table 1: Key Synthetic Routes and Yields for Analogous Pyrazole Derivatives

Reaction TypeReagents/ConditionsYield (%)Reference
CyclocondensationEthyl acetoacetate, DMF-DMA, 80°C, 12h72–85
Suzuki CouplingPd(PPh₃)₄, aryl boronic acid, K₃PO₄60–78
Hydrolysis (Ester to Acid)NaOH (2M), reflux, 6h>90

Table 2: Analytical Parameters for Trace Detection

TechniqueLOD (ng mL⁻¹)Recovery (%)MatrixReference
SPE-FAAS1092–110Water, biological
HPLC-ICP-MS0.595–105Food samples

Properties

IUPAC Name

3-(2-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-2-17-11-6-4-3-5-8(11)9-7-10(12(15)16)14-13-9/h3-7H,2H2,1H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEWKKBWNUCOEAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=NNC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70390263
Record name 3-(2-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70390263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890621-20-2
Record name 3-(2-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70390263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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